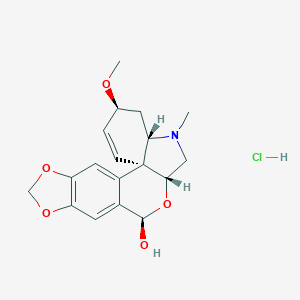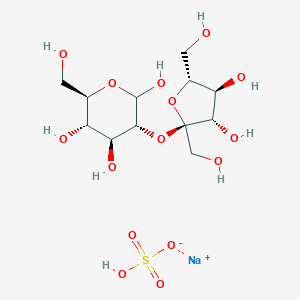
Pretazettine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pretazettine hydrochloride is a chemical compound that belongs to the class of benzylisoquinoline alkaloids. It is extracted from the roots of the plant Thalictrum foliolosum. Pretazettine hydrochloride has been found to have potential therapeutic applications in various fields, including cancer research, neurology, and pharmacology.
Mecanismo De Acción
The mechanism of action of Pretazettine hydrochloride involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. Pretazettine hydrochloride has been found to inhibit the activity of enzymes such as topoisomerase I, which is involved in DNA replication and transcription. It has also been found to inhibit the activity of proteins such as cyclin-dependent kinase 4, which is involved in cell cycle regulation.
Biochemical and Physiological Effects:
Pretazettine hydrochloride has been found to have various biochemical and physiological effects. In cancer cells, Pretazettine hydrochloride has been found to induce apoptosis, which is a process of programmed cell death. It has also been found to inhibit the migration and invasion of cancer cells. In neurology, Pretazettine hydrochloride has been found to have potential neuroprotective effects by inhibiting the formation of amyloid-beta plaques, which are involved in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Pretazettine hydrochloride in lab experiments include its potential therapeutic applications in various fields of scientific research, its ability to inhibit the growth of cancer cells, and its potential neuroprotective effects. The limitations of using Pretazettine hydrochloride in lab experiments include the need for further research to determine its safety and efficacy, the potential for toxicity at high doses, and the need for more efficient synthesis methods.
Direcciones Futuras
For research on Pretazettine hydrochloride include the development of more efficient synthesis methods, the determination of its safety and efficacy in clinical trials, and the identification of its potential therapeutic applications in other fields of scientific research. Further research is also needed to determine the optimal dosage and administration methods for Pretazettine hydrochloride.
Métodos De Síntesis
The synthesis of Pretazettine hydrochloride involves the extraction of the compound from the roots of Thalictrum foliolosum. The extraction process involves the use of solvents such as ethanol, methanol, and water. The extracted compound is then purified using various chromatographic techniques such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
Pretazettine hydrochloride has been found to have potential therapeutic applications in various fields of scientific research. In cancer research, Pretazettine hydrochloride has been found to inhibit the growth of various cancer cells such as leukemia, breast cancer, and lung cancer. In neurology, Pretazettine hydrochloride has been found to have potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease. In pharmacology, Pretazettine hydrochloride has been found to have potential applications in the development of new drugs.
Propiedades
Número CAS |
17322-85-9 |
|---|---|
Nombre del producto |
Pretazettine hydrochloride |
Fórmula molecular |
C20H42O5Sn2 |
Peso molecular |
367.8 g/mol |
Nombre IUPAC |
(1S,11R,13R,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-11-ol;hydrochloride |
InChI |
InChI=1S/C18H21NO5.ClH/c1-19-8-16-18(4-3-10(21-2)5-15(18)19)12-7-14-13(22-9-23-14)6-11(12)17(20)24-16;/h3-4,6-7,10,15-17,20H,5,8-9H2,1-2H3;1H/t10-,15+,16+,17-,18+;/m1./s1 |
Clave InChI |
YHHPTRFYYPGNIO-WRDXNDLCSA-N |
SMILES isomérico |
CN1C[C@H]2[C@]3([C@@H]1C[C@@H](C=C3)OC)C4=CC5=C(C=C4[C@@H](O2)O)OCO5.Cl |
SMILES |
CN1CC2C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C(O2)O)OCO5.Cl |
SMILES canónico |
CN1CC2C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C(O2)O)OCO5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine](/img/structure/B232038.png)


![N-{2-[(3-methoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B232047.png)
![1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol](/img/structure/B232049.png)
![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B232051.png)
![2-[4-(2-Chloro-6-methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232052.png)
![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane](/img/structure/B232060.png)
![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)

![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-](/img/structure/B232075.png)
![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)